

# An In-Depth Technical Guide to 2-Methoxypyridine (CAS: 1628-89-3)

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## Compound of Interest

Compound Name: 2-Methoxypyridine

Cat. No.: B7774394

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This technical guide provides a comprehensive overview of **2-Methoxypyridine** (CAS No. 1628-89-3), a pivotal heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its physicochemical properties, spectroscopic data, key chemical reactions, and significant applications, with a focus on its role as a versatile intermediate. Detailed experimental protocols and safety information are also provided to support laboratory applications.

## Physicochemical and Spectroscopic Properties

**2-Methoxypyridine** is a colorless to pale yellow liquid known for its distinct aromatic odor.<sup>[1][2]</sup> It serves as a fundamental building block in various synthetic pathways due to the influence of the methoxy group on the reactivity of the pyridine ring.<sup>[3]</sup>

## Data Presentation: Properties

The essential physicochemical and spectroscopic data for **2-Methoxypyridine** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **2-Methoxypyridine**

Property	Value	Source(s)
CAS Number	1628-89-3	[4][5][6]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO	[4][6][7][8]
Molecular Weight	109.13 g/mol	[1][2][3][7]
Appearance	Colorless to pale yellow liquid	[2][4][9]
Boiling Point	142-144 °C at 760 mmHg	[2][4][7]
Density	1.038 - 1.050 g/mL at 20-25 °C	[2][4][5]
Refractive Index (n <sub>20/D</sub> )	1.501 - 1.507	[4][5]
Flash Point	32 °C (89.6 °F)	[4][7]
Vapor Pressure	2.58 mmHg	[2][3][5]

| Solubility | Practically insoluble in water; Soluble in ethanol and other organic solvents. |[1][2][3][5] |

Table 2: Spectroscopic Data for **2-Methoxypyridine**

Spectroscopy	Peak / Shift Information	Source(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~8.16 ppm (m, 1H), ~7.51 ppm (m, 1H), ~6.82 ppm (m, 1H), ~6.72 ppm (m, 1H), ~3.92 ppm (s, 3H, -OCH <sub>3</sub> )	[10]
Infrared (IR)	ν(C-H) aromatic: 3100 - 3000 cm <sup>-1</sup> ; ν(C-H) methyl: 3000 - 2850 cm <sup>-1</sup>	[3]

| Mass Spectrometry | Data available via NIST Chemistry WebBook |[6] |

## Synthesis and Reactivity

**2-Methoxypyridine** is a valuable intermediate whose reactivity is largely defined by the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring. This substitution pattern makes it a weaker base than pyridine itself.[3][11] One common synthetic route involves the reaction of a nucleophilic solvent like methanol with a suitable pyridine precursor. For instance, the direct fluorination of pyridine with CsSO<sub>4</sub>F in methanol yields **2-methoxypyridine** as the major product.[12]

Key reactions include oxidation and directed metalation. Oxidation of the ring nitrogen is a common transformation, yielding the corresponding N-oxide, which exhibits altered reactivity useful in further functionalization.[13]

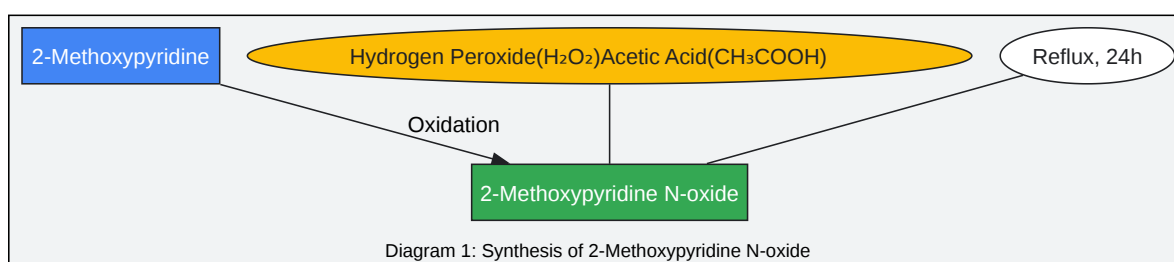


Diagram 1: Synthesis of 2-Methoxypyridine N-oxide

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Diagram 1: Synthesis of **2-Methoxypyridine** N-oxide

## Applications in Research and Drug Development

The utility of **2-Methoxypyridine** spans pharmaceuticals, agrochemicals, and materials science. Its structural motif is a key component in a range of biologically active molecules.[1][3]

- **Pharmaceutical Intermediate:** It is a crucial building block for synthesizing various pharmaceutical compounds.[1][3] Notably, it is used to prepare 2-methoxy-3-pyridinesulfonyl chloride, a reactant for creating erythromycin-based macrolide antibiotics.[8][12] It is also a precursor for bicyclic iminopyrimidinones, which function as Beta Amyloid Cleaving Enzyme-1 (BACE1) inhibitors for research into neurodegenerative diseases.[8][12]

- Agrochemicals: In the agrochemical sector, **2-Methoxypyridine** and its derivatives are used in the formulation of pesticides and herbicides.[1][3]
- Organic Synthesis and Catalysis: It is a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds, ligands, and coordination complexes.[1] Its derivatives have been explored for their photophysical and liquid crystalline properties in materials science.[3][12]

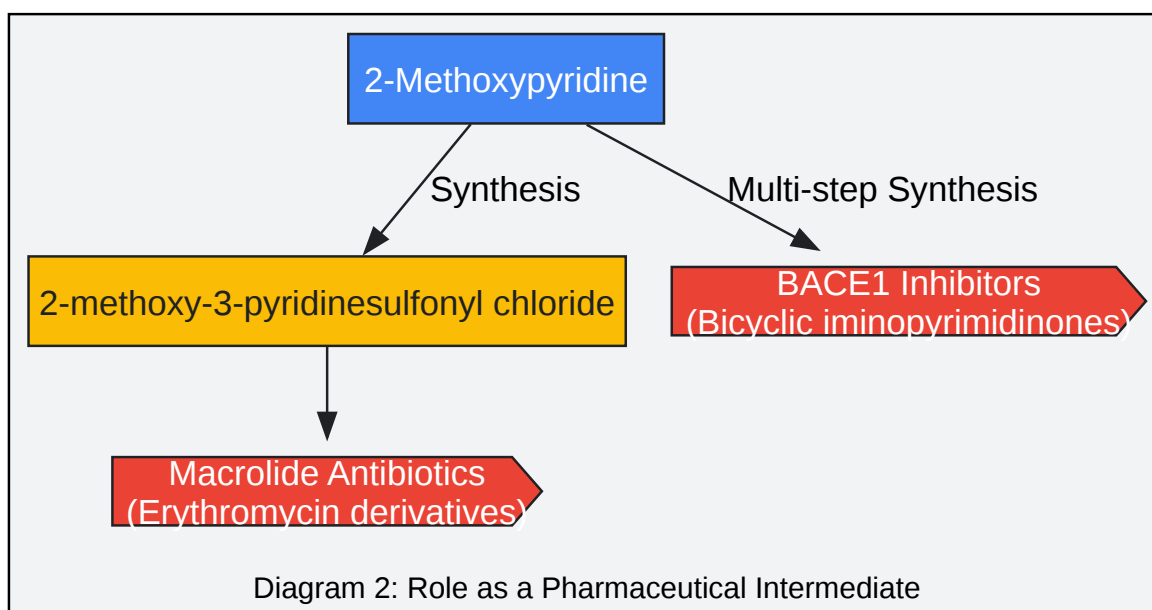


Diagram 2: Role as a Pharmaceutical Intermediate

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Diagram 2: Role as a Pharmaceutical Intermediate

## Experimental Protocols

The following section provides detailed methodologies for key experiments involving **2-Methoxypyridine**.

### Protocol 1: Synthesis of 2-Methoxypyridine N-oxide[15]

This protocol describes the oxidation of **2-Methoxypyridine** to its corresponding N-oxide using hydrogen peroxide.

- Materials:
  - **2-Methoxypyridine** (5.0 g, 45.87 mmol)
  - 30% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>) (4.2 mL)
  - Acetic Acid (25 mL)
  - Round-bottom flask
  - Reflux condenser
  - Inert atmosphere (Argon or Nitrogen)
  - Rotary evaporator
- Procedure:
  - Combine **2-Methoxypyridine** (5.0 g) and acetic acid (25 mL) in a round-bottom flask under an argon atmosphere.
  - Carefully add 30% hydrogen peroxide (4.2 mL) to the mixture.
  - Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
  - Maintain reflux for 24 hours.
  - After 24 hours, cool the reaction mixture to room temperature.
  - Remove the volatile components (acetic acid, water) in vacuo using a rotary evaporator.
  - The resulting residue is the **2-Methoxypyridine** N-oxide product, typically obtained as a yellow liquid.

## Protocol 2: Directed Lithiation of 2-Methoxypyridine

Directed ortho-metalation is a powerful strategy for functionalizing the pyridine ring. The methoxy group can direct lithiation to the C3 or C6 position depending on the reagents and conditions.<sup>[12][14]</sup>

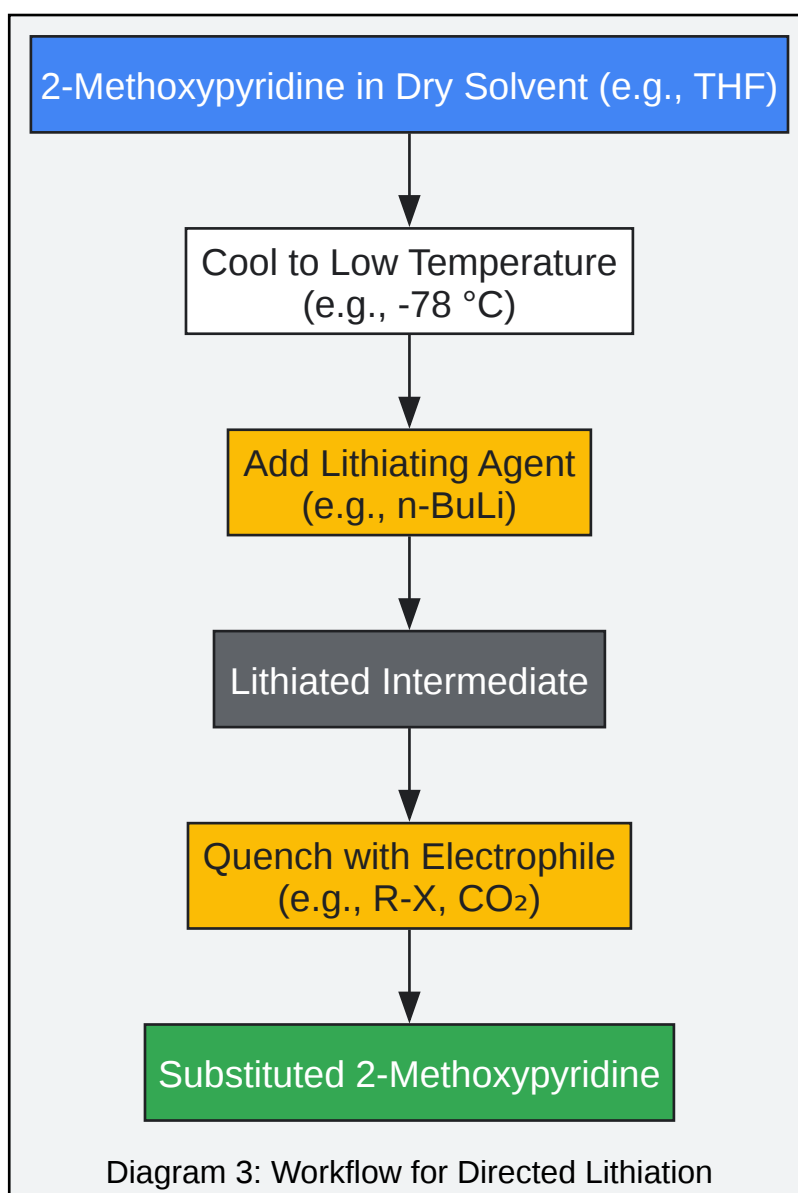


Diagram 3: Workflow for Directed Lithiation

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Diagram 3: Workflow for Directed Lithiation

- Materials:
  - **2-Methoxypyridine**
  - Anhydrous aprotic solvent (e.g., THF, Diethyl ether)

- Lithiating agent (e.g., n-Butyllithium in hexanes)
- Electrophile (e.g., an alkyl halide, CO<sub>2</sub>, etc.)
- Inert atmosphere (Argon or Nitrogen)
- Dry glassware
- Procedure:
  - Dissolve **2-Methoxypyridine** in an anhydrous solvent in a flame-dried flask under an inert atmosphere.
  - Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
  - Slowly add the lithiating agent (e.g., n-BuLi) dropwise while maintaining the low temperature.
  - Stir the mixture at this temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the lithiated intermediate.
  - Add the chosen electrophile to the reaction mixture.
  - Allow the reaction to slowly warm to room temperature.
  - Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
  - Perform an aqueous workup and extract the product with an organic solvent.
  - Dry the organic layer, concentrate it, and purify the product using an appropriate method such as column chromatography.

## Safety and Handling

**2-Methoxypyridine** is a flammable liquid that can cause skin and serious eye irritation.<sup>[2][5][9]</sup> Vapors may form explosive mixtures with air.<sup>[15]</sup> Proper safety precautions are mandatory.

- Handling: Use in a well-ventilated area or under a chemical fume hood.<sup>[9][15]</sup> Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.<sup>[9][15]</sup> Keep away from heat, sparks, open flames, and other ignition sources.<sup>[9]</sup> Ground and bond containers when transferring material to prevent static discharge.<sup>[9][15]</sup>
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.<sup>[9][15]</sup> Keep containers tightly closed.<sup>[9][15]</sup>
- First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.<sup>[15]</sup> For skin contact, wash with plenty of soap and water.<sup>[15]</sup> If inhaled, move the victim to fresh air.<sup>[15][16]</sup> Seek medical attention if irritation or other symptoms develop or persist.<sup>[15]</sup>

Table 3: GHS Hazard and Safety Information

Category	Information	Source(s)
Pictogram(s)	<b>GHS02 (Flame), GHS07 (Exclamation Mark)</b>	<sup>[5][16]</sup>
Signal Word	Warning	<sup>[5][7][16]</sup>
Hazard Statements	H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	<sup>[2][5][7][9][16][17]</sup>

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |<sup>[9][16]</sup> |

## Conclusion

**2-Methoxypyridine** (CAS: 1628-89-3) is a heterocyclic compound of significant industrial and academic interest. Its well-defined physicochemical properties, predictable reactivity, and role



as a versatile precursor make it an indispensable tool in organic synthesis. Its application in the development of pharmaceuticals, such as antibiotics and BACE1 inhibitors, highlights its importance in medicinal chemistry and drug discovery. Adherence to strict safety protocols is essential when handling this flammable and irritant compound, ensuring its potential can be safely and effectively harnessed in a research and development setting.

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